molecular formula C45H78O2 B7803377 Cholesteryl elaidate

Cholesteryl elaidate

Cat. No.: B7803377
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-CCEZHUSRSA-N
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Description

Cholesteryl elaidate (CE 18:1 (9E); CAS 19485-76-8) is a cholesteryl ester derived from elaidic acid, the trans isomer of oleic acid. Its molecular formula is C₄₅H₇₈O₂, with a molecular weight of 651.1 g/mol . Structurally, it consists of cholesterol linked via an ester bond to elaidate, a C18:1 fatty acid with a trans double bond at the 9th carbon (Figure 1). This compound is used extensively in lipid metabolism research, particularly for studying the effects of trans fatty acids on biological systems. High-purity (>99%) this compound is commercially available from suppliers like Larodan and MedChemExpress, stored under冷冻 conditions to ensure stability .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

In a representative procedure, cholesterol (1.0 equiv) and elaidic acid (1.2 equiv) are dissolved in anhydrous dichloromethane under nitrogen atmosphere. DCC (1.5 equiv) and DMAP (0.1 equiv) are added sequentially, and the mixture is stirred at 20°C in a sealed tube for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (9:1 v/v) as the mobile phase.

Table 1: Steglich Esterification Conditions and Outcomes

ParameterValue
SolventDichloromethane
Temperature20°C
Reaction Time24 hours
Yield85%
Purity (HPLC)>98%

Mechanistic Insights

DCC activates the carboxylic acid group of elaidic acid, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the attack of cholesterol’s hydroxyl group on the activated carbonyl. The sealed-tube setup minimizes moisture ingress, which could hydrolyze DCC to dicyclohexylurea (DCU), a common byproduct removed via filtration.

Acid Anhydride Method: Condensation with Elaidic Anhydride

An alternative route employs pre-formed elaidic anhydride to esterify cholesterol, avoiding moisture-sensitive carbodiimide reagents.

Synthesis of Elaidic Anhydride

Elaidic anhydride is prepared by refluxing elaidic acid (2.0 equiv) with acetic anhydride (1.0 equiv) in toluene under Dean-Stark conditions. Water removal drives the reaction to completion, yielding the anhydride as a viscous oil.

Esterification Procedure

Cholesterol (1.0 equiv) and elaidic anhydride (1.5 equiv) are combined in anhydrous chloroform with DMAP (0.2 equiv). The mixture is stirred at 25°C for 5 hours, after which the product is isolated via silica gel chromatography.

Table 2: Acid Anhydride Method Performance

ParameterValue
SolventChloroform
Temperature25°C
Reaction Time5 hours
Yield90%
Purity (NMR)>95%

Advantages and Limitations

This method circumvents DCU formation but requires anhydride synthesis as an extra step. While yields are marginally higher than Steglich esterification, scalability is limited by the cost of anhydride preparation.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound Synthesis

CriteriaSteglich EsterificationAcid Anhydride Method
Yield85%90%
ByproductsDCUAcetic acid
ScalabilityHighModerate
Moisture SensitivityHighModerate
Cost EfficiencyModerateLow

The Steglich method is preferred for large-scale production due to commercial reagent availability, whereas the anhydride route suits small-scale, high-purity applications.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with a gradient of hexane/ethyl acetate (95:5 to 85:15 v/v). This compound elutes at Rf 0.45–0.50 (TLC, hexane/ethyl acetate 9:1).

Spectroscopic Validation

  • 13C-NMR (CDCl3): δ 173.2 ppm (ester carbonyl), δ 122.5 ppm (elaidate trans double bond).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/isopropanol 70:30).

Table 4: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
13C-NMRδ 173.2 (C=O)
FT-IR1745 cm⁻¹ (ester C=O)
Mass Spectrometrym/z 651.1 [M+H]+

Challenges and Optimization Strategies

Byproduct Management

DCU precipitates during Steglich reactions and is removed by filtration. Residual DMAP is extracted with dilute HCl (0.1 M).

Solvent Selection

Anhydrous dichloromethane minimizes side reactions, but chloroform offers higher solubility for cholesterol.

Temperature Control

Elevated temperatures (>30°C) promote ester hydrolysis, necessitating strict control at 20–25°C .

Chemical Reactions Analysis

Hydrolysis and Metabolic Pathways

Cholesteryl elaidate undergoes enzymatic hydrolysis by cholesterol esterase, releasing elaidic acid and free cholesterol. This reaction is critical in lipid metabolism but differs from cis-oleate derivatives:

  • Metabolic Fate : Elaidate is poorly incorporated into phospholipids and preferentially partitions into ceramides and diacylglycerols (DGs), contributing to lipotoxicity .

  • Comparative Data :

    • In hepatoma cells, elaidate increased DG levels by 50% compared to oleate .

    • Elaidate-derived ceramides were 2.3-fold higher than those from oleate, correlating with cellular stress .

Thermal and Structural Stability

The trans-configuration of elaidate imparts higher melting points and rigidity compared to cis isomers. While direct thermal degradation studies are scarce, industrial processing (e.g., hydrogenation) of trans-fats suggests:

  • Isomerization : Prolonged heating may convert elaidate to other trans or cis isomers, though this is less common in sterol esters.

  • Degradation : Thermal stress likely produces trans-fatty acid polymers or cyclic monomers, analogous to other trans-lipids .

Biological Reactivity and Health Implications

This compound’s chemical properties influence its biological interactions:

  • Inflammation : Elevated CE levels (including elaidate derivatives) in cystic fibrosis bronchoalveolar lavage fluid correlate with inflammatory markers .

  • Lipotoxicity : Unlike cis-oleate, elaidate exacerbates palmitate-induced ER stress and apoptosis in liver cells, with 30% lower cell viability in co-treatment models .

Comparative Reactivity of Cholesteryl Esters

Reactivity trends for cholesteryl esters under oxidative conditions :

Sterol/CEPropagation Rate (kpk_p, M⁻¹s⁻¹)Key Oxidation Products
7-Dehydrocholesterol2,260Endo-B hydroperoxides
Cholesteryl linoleate62 (linoleate reference)Hydroperoxides, trans,trans-HODEs
This compound*~40-100 (inferred)Hydroperoxides, trans-Δ9 derivatives

*Inferred from similar dienols .

Scientific Research Applications

Chemistry Applications

Reagent in Organic Synthesis

  • Cholesteryl elaidate is utilized as a reagent in organic synthesis, particularly in the preparation of other lipid compounds. It serves as a standard in analytical chemistry for the characterization of lipids and fatty acids.

Analytical Chemistry

  • In analytical settings, this compound is used to assess the composition of lipid profiles in biological samples. Its presence can help identify metabolic disorders related to lipid metabolism.

Biological Applications

Cell Membrane Studies

  • This compound plays a significant role in studying cellular processes, particularly its effects on cell membranes. Research indicates that it influences membrane fluidity and permeability, impacting cellular signaling pathways .

Cholesterol Metabolism

  • A study demonstrated that elaidate induces cholesterogenesis by activating the SCAP-SREBP2 pathway, which is crucial for cholesterol homeostasis. This mechanism involves lowering intracellular free cholesterol levels, thus promoting cholesterol synthesis .

Impact on Lipoprotein Profiles

  • Elaidate has been shown to increase low-density lipoprotein (LDL) cholesterol while decreasing high-density lipoprotein (HDL) cholesterol levels, contributing to atherogenic profiles in various animal models .

Medical Applications

Therapeutic Potential

  • Research suggests that this compound may have therapeutic implications for conditions such as hypercholesterolemia and inflammation-related diseases. Its ability to modulate cholesterol levels makes it a candidate for further investigation in lipid-related therapies .

Dietary Studies

  • In dietary studies involving hamsters, the effects of elaidate on plasma cholesterol levels were assessed. The results indicated that diets enriched with elaidic acid could alter LDL/HDL ratios favorably compared to other fatty acids like vaccenic acid .

Case Study 1: Cholesterol Metabolism

A study conducted on Hepa1-6 hepatoma cells revealed that this compound significantly increased the expression of genes involved in cholesterol biosynthesis through SREBP2 activation. This suggests its potential role in managing cholesterol-related disorders .

Case Study 2: Dietary Impact

In an experiment involving hamsters fed diets containing ethyl–elaidate, it was observed that while plasma cholesterol remained similar across groups, the LDL/HDL ratio increased significantly with elaidic acid intake, indicating a potential risk factor for cardiovascular diseases .

Data Table: Summary of this compound Applications

Application AreaSpecific UseFindings
ChemistryReagent for organic synthesisUsed to prepare lipid compounds; standard for lipid analysis
BiologyCell membrane studiesInfluences membrane fluidity; affects signaling pathways
Cholesterol metabolismActivates SCAP-SREBP2 pathway; increases cholesterogenesis
MedicalTherapeutic potentialMay help manage hypercholesterolemia; impacts inflammation
Dietary studiesAlters LDL/HDL ratios; potential cardiovascular risk

Comparison with Similar Compounds

Structural Differences

Compound Fatty Acid Chain Double Bond Configuration Molecular Formula Molecular Weight (g/mol)
Cholesteryl Elaidate C18:1 (9E) Trans C₄₅H₇₈O₂ 651.1
Cholesteryl Oleate C18:1 (9Z) Cis C₄₅H₇₈O₂ 651.1
Cholesteryl Stearate C18:0 Saturated C₄₅H₈₀O₂ 653.1
Cholesteryl Linoleate C18:2 (9Z,12Z) Cis (two double bonds) C₄₅H₇₆O₂ 649.0

Key Insight : The trans configuration of elaidate imparts linearity to the fatty acid chain, altering molecular packing compared to cis isomers like oleate .

Physical and Chemical Properties

Property This compound Cholesteryl Oleate Cholesteryl Stearate
Density (g/cm³) 0.95 ~0.92* ~0.97*
Boiling Point (°C) 675.4 ~670* ~680*
Refractive Index 1.51 ~1.49* ~1.53*
Melting Point (°C) Not reported ~44–46† ~81–83‡

*Inferred from structural analogs ; †Reported for oleate ; ‡Reported for stearate .

Key Insight : The trans configuration increases melting points compared to cis isomers but remains lower than saturated analogs like stearate due to reduced molecular packing efficiency .

Lipid Incorporation and Metabolism

  • LDL Incorporation : this compound is incorporated into low-density lipoprotein (LDL) at lower levels than cholesteryl oleate (cis isomer). This suggests that trans double bonds hinder lipid integration into lipoprotein particles .
  • SREBP Pathway Regulation : Elaidate uniquely enhances SREBP2 processing , upregulating cholesterogenic genes (e.g., HMGCR, LDLR), while oleate suppresses SREBP2 activity. This highlights divergent metabolic impacts of cis vs. trans esters .
  • CETP Activity : Elaidate increases cholesteryl ester transfer protein (CETP) activity, reducing HDL cholesterol levels. However, its low natural abundance (e.g., in wax apple juice) limits physiological relevance .

Biological Activity

Cholesteryl elaidate, a cholesteryl ester of elaidic acid (trans-9-octadecenoic acid), has garnered attention in recent research due to its complex biological activities and implications for health. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on cholesterol metabolism, cellular signaling pathways, and potential health implications.

Overview of this compound

This compound is formed through the esterification of cholesterol with elaidic acid, a trans fatty acid prevalent in partially hydrogenated oils. Its structural characteristics allow it to interact with lipid membranes and influence cellular processes.

Cholesterol Metabolism

Research indicates that this compound plays a significant role in cholesterol biosynthesis and metabolism. A study demonstrated that elaidate activates the SREBP2 (Sterol Regulatory Element-Binding Protein 2) pathway, which is crucial for the regulation of cholesterol homeostasis. This activation leads to increased expression of genes involved in cholesterogenesis, resulting in elevated hepatic cholesterol levels and promoting non-alcoholic fatty liver disease (NAFLD) in experimental models .

Study Findings
Zacherl et al., 2014Elaidate increases SREBP2 activity and alters Zn²⁺ homeostasis in macrophages, impacting lipid metabolism .
WUR, 2019Induces cholesterogenesis via SCAP-SREBP2 axis; enhances liver cholesterol levels .
PMC, 2022Examined metabolic differences between elaidate and oleate; found distinct impacts on diacylglycerol and ceramide levels .

Cellular Signaling Pathways

Elaidate has been shown to influence various signaling pathways that regulate inflammation and cellular stress responses:

  • Inflammation : Elaidate activates pathways involving Toll-like receptor 4 (TLR4) and NF-κB, leading to pro-inflammatory responses. This activation can impede macrophage clearance of apoptotic cells, contributing to atherosclerosis .
  • Zinc Homeostasis : Long-term exposure to elaidate alters the expression of metallothioneins and zinc transporters in macrophages, suggesting a potential mechanism for modulating immune responses through zinc signaling .

Health Implications

The consumption of trans fatty acids like this compound is linked with adverse health outcomes:

  • Atherosclerosis : The inflammatory response triggered by elaidate may contribute to the development of cardiovascular diseases by promoting plaque formation in arteries .
  • Liver Disease : Increased hepatic cholesterol levels associated with elaidate consumption are implicated in the progression of NAFLD, highlighting the need for further investigation into dietary sources of trans fats .

Study on HepG2 Cells

In a controlled study using HepG2 liver cells, researchers observed that both elaidate and vaccenate (another trans fatty acid) led to significant increases in diacylglycerol concentrations compared to oleate. This accumulation was associated with lipotoxicity indicators such as decreased cell viability and increased apoptosis .

Macrophage Response

A comparative analysis of macrophage responses to elaidate versus oleate revealed that elaidate uniquely decreased metallothionein expression while increasing zinc transporter SLC39A10 levels. This suggests that trans fatty acids may have distinct long-term effects on cellular zinc homeostasis that could influence immune function and inflammation .

Q & A

Q. What methodologies are recommended for extracting and purifying cholesteryl elaidate from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This technique homogenizes tissues with chloroform-methanol mixtures, separates lipids into the chloroform layer, and avoids lipid decomposition . For comparative studies, the Folch method (chloroform-methanol-water in 8:4:3 ratios) is also effective but requires longer centrifugation times . Both methods should be validated with thin-layer chromatography (TLC) or mass spectrometry to confirm this compound purity.

Q. Which analytical techniques are optimal for identifying and quantifying this compound in experimental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for quantifying this compound, especially when paired with deuterated internal standards (e.g., ²H₃-labeled analogs) to correct for ion suppression . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly for distinguishing elaidate’s trans double bond configuration from cis isomers.

Q. How does this compound function as a model compound in membrane dynamics studies?

this compound’s trans fatty acid moiety alters membrane rigidity and lipid raft formation. Researchers incorporate it into liposomes or bilayer systems to study phase behavior using fluorescence anisotropy or differential scanning calorimetry. Its stability under oxidative conditions makes it suitable for long-term membrane simulations .

Advanced Research Questions

Q. What experimental designs elucidate this compound’s role in SREBP/SCAP pathway activation?

To investigate SREBP/SCAP regulation, use SCAP-GFP reporter cell lines to track translocation via live imaging. PLAP-reporter assays in HEK293 cells can quantify SREBP2 processing efficiency under elaidate treatment. Complement this with siRNA knockdown of SCAP or SREBP1/2 to isolate pathway dependencies . For cholesterol flux analysis, administer exogenous cholesterol with/without elaidate and measure gene expression (e.g., HMGCR, LDLR) via qPCR to assess SCAP sensitization .

Q. How can researchers resolve contradictions in this compound’s dual effects on LDL receptor (LDLR) mRNA and protein levels?

Evidence shows elaidate upregulates LDLR mRNA but suppresses LDLR protein in Hepa1-6 cells. To address this, perform time-course experiments with cycloheximide to inhibit protein synthesis and quantify LDLR degradation rates. Combine this with proteasome inhibitors (e.g., MG132) to test if elaidate promotes ubiquitination. Additionally, use SREBP1-specific siRNA to determine if protein suppression is SREBP2-independent .

Q. What mechanisms explain this compound’s unique impact on intracellular Zn²⁺ homeostasis in macrophages?

Elaidate increases Zn²⁺ influx by upregulating the zinc importer SLC39A10 while downregulating metallothioneins. Measure real-time Zn²⁺ dynamics using FluoZin-3-AM fluorescence and validate via CRISPR-mediated SLC39A10 knockout. Pair this with RNA-seq to identify Zn²⁺-responsive genes affected by elaidate .

Q. Why does this compound’s activation of the SREBP pathway remain independent of UBXD8 and LXR?

Despite UBXD8’s known role in lipid sensing, elaidate does not alter UBXD8 mRNA or require it for SREBP activation. To confirm this, use UBXD8-null cell lines and compare cholesterogenic gene induction. For LXR independence, co-treat cells with LXR agonists (e.g., GW3965) and elaidate; observe suppression of LXR targets (ABCA1, ABCG1) while SREBP targets remain elevated .

Methodological Challenges & Solutions

Q. How can solubility issues of this compound in aqueous media be overcome for in vitro studies?

Formulate elaidate in cyclodextrin complexes or lipid nanoparticles to enhance dispersion. For cellular uptake assays, pre-dissolve in ethanol (<0.1% final concentration) and deliver via serum-containing media to mimic physiological conditions .

Q. What statistical approaches are critical for analyzing elaidate’s dose-dependent effects on lipid metabolism?

Use multivariate analysis to correlate elaidate concentrations with gene expression, lipid profiles, and metabolic fluxes. For RNA-seq data, apply false discovery rate (FDR) correction and pathway enrichment tools (e.g., GSEA). Dose-response curves should be fitted with nonlinear regression models (e.g., Hill equation) .

Data Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

  • Material validation : Source elaidate from suppliers providing ≥98% purity (validated by GC-MS).
  • Protocol transparency : Detailed extraction, handling, and storage conditions must be reported (e.g., nitrogen atmosphere to prevent oxidation) .
  • Negative controls : Include oleate-treated groups to contrast trans vs. cis fatty acid effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.